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Compound of Interest

Compound Name: 3-(Methylamino)propan-1-ol

Cat. No.: B125474 Get Quote

Introduction
3-(Methylamino)propan-1-ol (CAS No. 42055-15-2) is a bifunctional organic molecule

incorporating both a secondary amine and a primary alcohol.[1][2][3][4] This structure makes it

a versatile building block in organic synthesis, particularly in the development of

pharmaceuticals and specialty chemicals. Its physical and chemical properties are directly

dictated by its molecular structure, and a thorough understanding of this structure is paramount

for its effective application. Spectroscopic techniques such as Nuclear Magnetic Resonance

(NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for the

elucidation and confirmation of the molecular structure of 3-(methylamino)propan-1-ol.

This technical guide provides an in-depth analysis of the expected spectroscopic data for 3-
(methylamino)propan-1-ol. While direct experimental spectra for this specific compound are

not readily available in the public domain, this guide will leverage established principles of

spectroscopy and comparative data from analogous compounds to present a comprehensive

and predictive characterization. This approach is designed to equip researchers, scientists, and

drug development professionals with the knowledge to identify and characterize this molecule.

Molecular Structure and Expected Spectroscopic
Features
The structure of 3-(methylamino)propan-1-ol, with the chemical formula C₄H₁₁NO and a

molecular weight of 89.14 g/mol , is foundational to interpreting its spectra.[3][4] The molecule
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possesses four distinct carbon environments and several key proton environments, each of

which will give rise to characteristic signals in its NMR spectra. The hydroxyl (-OH) and

secondary amine (N-H) groups will produce distinct absorption bands in the IR spectrum.

Finally, the molecule's mass and fragmentation pattern will be determined by its molecular

weight and the relative stability of its fragments in mass spectrometry.

To visually represent the molecular structure and the forthcoming spectral assignments, a

diagram is provided below.

Figure 1: Molecular structure of 3-(methylamino)propan-1-ol with atom numbering for NMR

assignments.

¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information

about the hydrogen atom environments in a molecule. Based on the structure of 3-
(methylamino)propan-1-ol, we can predict the chemical shifts, multiplicities, and integration

values for each unique proton.

Experimental Protocol for ¹H NMR Acquisition
Sample Preparation: Dissolve approximately 5-10 mg of 3-(methylamino)propan-1-ol in
0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). The choice of solvent can affect the

chemical shifts of labile protons (OH and NH).

Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

Acquisition Parameters:

Pulse Sequence: A standard single-pulse sequence.

Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-12 ppm.
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Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the

residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm).

Predicted ¹H NMR Data and Interpretation
The predicted ¹H NMR spectral data for 3-(methylamino)propan-1-ol is summarized in the

table below. These predictions are based on the analysis of similar structures, such as 3-

aminopropanol and 3-(dimethylamino)-1-propanol.[5]

Proton

Assignment

Predicted

Chemical Shift

(ppm)

Multiplicity Integration

Coupling

Constant (J,

Hz)

H-1 (-CH₂-OH) ~3.7 Triplet 2H ~6.0

H-2 (-CH₂-) ~1.7 Quintet 2H ~6.0

H-3 (-CH₂-N) ~2.7 Triplet 2H ~6.0

H-4 (N-CH₃) ~2.4 Singlet 3H -

N-H Variable (1.0-3.0) Broad Singlet 1H -

O-H Variable (1.5-4.0) Broad Singlet 1H -

Interpretation:

H-1 (-CH₂-OH): These protons are adjacent to the electronegative oxygen atom, causing

them to be deshielded and appear at a downfield chemical shift of approximately 3.7 ppm.

They will be split into a triplet by the two neighboring H-2 protons.

H-2 (-CH₂-): This methylene group is situated between two other methylene groups and will

experience splitting from both H-1 and H-3 protons. This will result in a more complex

multiplet, likely a quintet, centered around 1.7 ppm.

H-3 (-CH₂-N): These protons are adjacent to the nitrogen atom, leading to a downfield shift to

around 2.7 ppm. They will be split into a triplet by the neighboring H-2 protons.
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H-4 (N-CH₃): The methyl group protons attached to the nitrogen will appear as a singlet at

approximately 2.4 ppm, as there are no adjacent protons to cause splitting.

N-H and O-H Protons: The chemical shifts of the amine and hydroxyl protons are variable

and depend on factors such as solvent, concentration, and temperature. They typically

appear as broad singlets due to rapid chemical exchange and quadrupole broadening from

the nitrogen atom.

¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy provides information about the different carbon environments

within a molecule. For 3-(methylamino)propan-1-ol, four distinct carbon signals are expected.

Experimental Protocol for ¹³C NMR Acquisition
Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated

solvent) is typically used for ¹³C NMR compared to ¹H NMR.

Instrumentation: The spectrum should be acquired on a spectrometer with a carbon probe,

typically at a frequency of 75 MHz or higher.

Acquisition Parameters:

Pulse Sequence: A standard proton-decoupled pulse sequence.

Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due

to the low natural abundance of ¹³C.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-220 ppm.

Data Processing: Similar to ¹H NMR, the data is processed with Fourier transformation,

phasing, and baseline correction. The solvent peak is used for chemical shift calibration

(e.g., CDCl₃ at 77.16 ppm).

Predicted ¹³C NMR Data and Interpretation
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The predicted ¹³C NMR chemical shifts are presented in the table below, with assignments

based on the molecular structure and comparison with related compounds.

Carbon Assignment Predicted Chemical Shift (ppm)

C-1 (-CH₂-OH) ~62

C-2 (-CH₂-) ~32

C-3 (-CH₂-N) ~50

C-4 (N-CH₃) ~36

Interpretation:

C-1 (-CH₂-OH): The carbon directly attached to the electronegative oxygen atom is the most

deshielded of the sp³ carbons and is expected to resonate at the lowest field, around 62

ppm.

C-2 (-CH₂-): This central methylene carbon is the most shielded of the propyl chain carbons,

with an expected chemical shift of approximately 32 ppm.

C-3 (-CH₂-N): The carbon atom bonded to the nitrogen is deshielded, appearing at a

chemical shift of about 50 ppm.

C-4 (N-CH₃): The methyl carbon attached to the nitrogen is expected to have a chemical shift

of around 36 ppm.

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation.

Experimental Protocol for IR Spectroscopy
Sample Preparation: For a liquid sample like 3-(methylamino)propan-1-ol, the spectrum

can be obtained directly as a thin film between two salt plates (e.g., NaCl or KBr).

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.
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Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹.

Number of Scans: 16-32 scans are usually sufficient.

Resolution: 4 cm⁻¹.

Data Processing: The resulting interferogram is Fourier-transformed to produce the IR

spectrum.

Predicted IR Data and Interpretation
The predicted key IR absorption bands for 3-(methylamino)propan-1-ol are listed below.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group

3400-3200 (broad) O-H stretch Alcohol

3350-3310 (medium) N-H stretch Secondary Amine

2940-2820 (strong) C-H stretch Alkane

1470-1440 (medium) C-H bend Alkane

1150-1050 (strong) C-O stretch Primary Alcohol

1150-1080 (medium) C-N stretch Aliphatic Amine

Interpretation:

O-H and N-H Stretching: A broad and intense band in the region of 3400-3200 cm⁻¹ is

characteristic of the O-H stretching vibration of the alcohol, broadened due to hydrogen

bonding. Overlapping with this, a medium intensity peak around 3350-3310 cm⁻¹ is expected

for the N-H stretch of the secondary amine.

C-H Stretching: Strong absorptions in the 2940-2820 cm⁻¹ region are due to the stretching

vibrations of the C-H bonds in the methyl and methylene groups.
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C-O and C-N Stretching: A strong band for the C-O stretch of the primary alcohol is

anticipated in the 1150-1050 cm⁻¹ range. The C-N stretching vibration of the aliphatic amine

is expected to appear in the 1150-1080 cm⁻¹ region.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol for Mass Spectrometry
Sample Introduction: The liquid sample can be introduced directly via a heated probe or

through a gas chromatograph (GC-MS).

Ionization: Electron Ionization (EI) is a common method for this type of molecule.

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the

ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum and Fragmentation
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of 89, corresponding to

the molecular weight of 3-(methylamino)propan-1-ol.

Key Fragmentation Pathways:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common

fragmentation pathway for amines. This would result in a prominent peak at m/z 44,

corresponding to the [CH₂=NCH₃]⁺ ion.

Loss of a hydrogen radical: A peak at m/z 88 (M-1) may be observed.

Loss of a methyl radical: A peak at m/z 74 (M-15) from the loss of the N-methyl group.

Loss of a hydroxyl radical: A peak at m/z 72 (M-17).

Loss of CH₂OH: A peak at m/z 58 (M-31) from the loss of the hydroxymethyl radical.
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3-(Methylamino)propan-1-ol

Fragmentation Pathways

[HO-(CH₂)₃-NH-CH₃]⁺˙
m/z = 89 (M⁺)

[CH₂=N⁺H-CH₃]
m/z = 44

α-cleavage

[M - •CH₃]⁺
m/z = 74- •CH₃

[M - •OH]⁺
m/z = 72

- •OH

[M - •CH₂OH]⁺
m/z = 58

- •CH₂OH

Click to download full resolution via product page

Figure 2: Predicted major fragmentation pathways for 3-(methylamino)propan-1-ol in EI-MS.

Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic characterization of 3-
(methylamino)propan-1-ol. The presented ¹H NMR, ¹³C NMR, IR, and MS data, derived from

established spectroscopic principles and comparative analysis, offer a robust framework for the

identification and structural elucidation of this compound. The provided experimental protocols

serve as a practical starting point for researchers acquiring their own data. This guide is

intended to be a valuable resource for scientists and professionals in the fields of chemical

synthesis and drug development, enabling them to confidently work with and characterize 3-
(methylamino)propan-1-ol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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